molecular formula C19H18ClFN2O3 B2862562 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 954705-77-2

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2862562
CAS No.: 954705-77-2
M. Wt: 376.81
InChI Key: OUKXIXJXSSXJBJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c20-14-5-7-15(8-6-14)23-11-13(9-19(23)25)10-22-18(24)12-26-17-4-2-1-3-16(17)21/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXIXJXSSXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a strong nucleophile.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through an etherification reaction. This involves the reaction of a fluorophenol with an appropriate alkylating agent in the presence of a base.

    Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired acetamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring and the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound with a unique structure, making it of interest in medicinal chemistry for pharmaceutical development. It features a pyrrolidine ring, a chlorophenyl group, and a fluorophenoxy moiety.

Potential Medicinal Properties

  • Acylated aminophenoxy derivatives, including this compound, have been explored for medicinal properties.
  • The compound has been studied as a potential inhibitor of specific enzymes and receptors involved in various physiological processes.
  • Compounds with similar structures have shown promise in treating neurological disorders, inflammation, and other conditions.

Research and Biological Activity

  • This compound exhibits significant biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Amide Coupling : This involves forming an amide bond between a carboxylic acid and an amine.
  • Cyclization : This step involves forming the pyrrolidine ring.
  • Halogenation : This step involves adding the chlorophenyl and fluorophenoxy groups.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamideContains a ureido groupPotential for different biological activity due to urea functionality
N-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)acetamideSimilar pyrrolidine structureMay exhibit different receptor binding affinities
4-Methyl-N-(2-(1-(4-chlorophenyl)(2-oxopyrrolidin-1-yl)methyl)-1H-indol-3-yl)ethyl)benzenesulfonamideIndole moiety additionPotentially enhanced selectivity towards certain targets

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidinone ring and the phenyl groups may play a crucial role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-fluorophenoxy)acetamide
  • CAS Registry Number : 954705-77-2
  • Molecular Formula : C₁₉H₁₈ClFN₂O₃
  • Molecular Weight : 376.81 g/mol .

Structural Features: The compound features a pyrrolidinone core substituted with a 4-chlorophenyl group at position 1. A methylene bridge links the pyrrolidinone to an acetamide moiety, which is further substituted with a 2-fluorophenoxy group.

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference ID
Target Compound : N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(2-fluorophenoxy)acetamide Pyrrolidinone 4-Chlorophenyl, 2-fluorophenoxy 376.81 Hypothesized to modulate CNS targets (e.g., kinases, GPCRs) due to fluorophenoxy and chlorophenyl motifs. High lipophilicity (logP ~3.5) may impact BBB penetration .
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide 320.73 Pyrazole core may enhance metabolic stability. Cyano group increases polarity, reducing logP (~2.8). Potential kinase inhibitor .
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Triazole 4-Chlorophenyl, trifluoromethyl, pyridinyl, sulfanyl 528.82 Trifluoromethyl improves metabolic resistance. Sulfanyl group may enhance metal-binding properties. High molecular weight may limit oral bioavailability .
N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide Imidazolidinone 4-Chlorophenyl, 4-fluorobenzyl, furylmethyl, thioxo 485.94 Thioxo group strengthens hydrogen-bonding. Furylmethyl introduces π-π stacking potential. Lower solubility (logS ~-4.2) due to bulky substituents .
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide Thiadiazole + Pyrrolidinone 4-Chlorophenyl, benzylsulfanyl 458.98 Thiadiazole enhances rigidity; benzylsulfanyl may improve membrane permeability. Dual heterocycles increase synthetic complexity .

Key Structural and Functional Insights

Core Heterocycle Influence: The pyrrolidinone core in the target compound (vs. pyrazole, triazole, or imidazolidinone in analogs) provides a balance of rigidity and flexibility, favoring interactions with enzymes like kinases or proteases . Triazole-containing analogs (e.g., ) exhibit higher metabolic stability due to trifluoromethyl groups but face bioavailability challenges from increased molecular weight (>500 g/mol).

Substituent Effects: Chlorophenyl groups are common across analogs, suggesting a role in target binding (e.g., hydrophobic pockets or halogen bonding). Fluorophenoxy in the target compound vs. Thioxo groups (as in ) strengthen hydrogen bonding but reduce solubility.

Pharmacokinetic Considerations :

  • The target compound’s molecular weight (376.81 g/mol) aligns with Lipinski’s Rule of Five, favoring oral absorption, whereas analogs like (528.82 g/mol) may require formulation optimization.
  • LogP Values : The target compound’s logP (~3.5) suggests moderate lipophilicity, suitable for CNS penetration. In contrast, the pyrazole analog (logP ~2.8) may exhibit faster renal clearance.

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound belongs to a class of acylated aminophenoxy derivatives, characterized by a pyrrolidine ring , a chlorophenyl group , and a fluorophenoxy moiety . These structural features are crucial as they influence the compound's interaction with biological targets and its overall pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, affecting various physiological processes. For instance, similar compounds have demonstrated potential in treating conditions such as neurological disorders and inflammation .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant biological activity against several targets:

  • Enzyme Inhibition: The compound has been investigated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. Studies indicate strong inhibition at low concentrations, suggesting potential therapeutic applications .
  • Antimicrobial Activity: Preliminary screening has revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness against these strains positions it as a candidate for further development in antimicrobial therapies .

Case Studies

Several studies have documented the efficacy of this compound:

  • Neuroprotective Effects: A study focusing on related pyrrolidine derivatives highlighted their neuroprotective properties, suggesting that modifications similar to those in this compound could enhance neuroprotective effects against oxidative stress in neuronal cells .
  • Anti-inflammatory Properties: Research on structurally analogous compounds has indicated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other compounds in the same class is useful:

Compound NameMolecular WeightPrimary ActivityNotes
N-(4-chlorophenyl) pyrrolidine derivative334.8 g/molAChE InhibitionStrong neuroprotective potential
Similar fluorinated derivativesVariesAntimicrobialEffective against resistant strains
Acetylated aminophenoxy derivativesVariesAnti-inflammatoryBroad therapeutic applications

Q & A

Q. Critical conditions :

  • Temperature control (50–100°C) during cyclization to prevent ring-opening side reactions.
  • Anhydrous solvents (e.g., DMF or DCM) to avoid hydrolysis of intermediates.
  • Catalysts (e.g., DMAP) for efficient coupling yields .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR (¹H/¹³C) :
    • Pyrrolidinone C=O signal at ~170–175 ppm (¹³C).
    • Aromatic protons (chlorophenyl and fluorophenoxy) in the 6.8–7.4 ppm range (¹H).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the acetamide bridge).
  • IR Spectroscopy : Amide I band (~1650 cm⁻¹) and pyrrolidinone carbonyl (~1720 cm⁻¹) .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Q. Methodological strategies :

  • Parallel reaction screening to identify optimal stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to amine intermediate).
  • In situ monitoring via TLC or LC-MS to terminate reactions at >90% conversion.
  • Purification using gradient flash chromatography (hexane/EtOAc → DCM/MeOH) to separate regioisomers or unreacted starting materials.
  • Additives like molecular sieves to scavenge water during coupling steps .

Advanced: What methodologies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Docking simulations : Use software like AutoDock Vina to predict binding poses in enzyme active sites (prioritize fluorophenoxy interactions with hydrophobic residues).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational models .

Advanced: How should contradictory data regarding this compound’s pharmacokinetic properties be resolved in preclinical studies?

Q. Analytical framework :

Cross-validate assays : Compare LC-MS/MS results with radiolabeled tracer studies to rule out matrix effects.

Species-specific metabolism : Test hepatocyte microsomes from multiple models (e.g., human vs. rodent) to identify metabolic discrepancies.

Physiologically based pharmacokinetic (PBPK) modeling : Adjust parameters (e.g., tissue partition coefficients) to reconcile in vitro/in vivo data .

Advanced: What computational approaches are suitable for predicting this compound’s binding affinity to neurological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns trajectories to assess stability of fluorophenoxy interactions.
  • Free energy perturbation (FEP) : Calculate ΔΔG values for structural analogs to guide SAR optimization.
  • Pharmacophore modeling : Map essential features (e.g., pyrrolidinone hydrogen-bond acceptors) against target binding pockets .

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